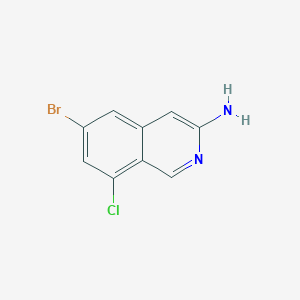

6-Bromo-8-chloroisoquinolin-3-amine

CAS No.:

Cat. No.: VC15791208

Molecular Formula: C9H6BrClN2

Molecular Weight: 257.51 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H6BrClN2 |

|---|---|

| Molecular Weight | 257.51 g/mol |

| IUPAC Name | 6-bromo-8-chloroisoquinolin-3-amine |

| Standard InChI | InChI=1S/C9H6BrClN2/c10-6-1-5-2-9(12)13-4-7(5)8(11)3-6/h1-4H,(H2,12,13) |

| Standard InChI Key | DLKTXLGXDBAITQ-UHFFFAOYSA-N |

| Canonical SMILES | C1=C2C=C(N=CC2=C(C=C1Br)Cl)N |

Introduction

Structural Characteristics and Molecular Design

Core Isoquinoline Scaffold

Isoquinolines are bicyclic aromatic heterocycles consisting of a benzene ring fused to a pyridine ring. The substitution pattern of 6-bromo-8-chloroisoquinolin-3-amine introduces halogen atoms and an amine group at strategic positions, altering electron distribution and molecular polarity. The bromine atom at position 6 contributes to steric bulk and enhances electrophilic aromatic substitution reactivity, while the chlorine at position 8 exerts electron-withdrawing effects, stabilizing the ring system against nucleophilic attack. The amine group at position 3 introduces basicity and hydrogen-bonding capacity, critical for interactions with biological targets such as ATP-binding pockets in kinases .

Table 1: Comparative Structural Features of Halogenated Isoquinolines

| Compound | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|---|

| 6-Bromo-8-chloroisoquinolin-3-amine | Br (C6), Cl (C8), NH2 (C3) | C₉H₆BrClN₂ | 273.52 | High polarity, moderate logP |

| 6-Bromoisoquinoline | Br (C6) | C₉H₆BrN | 208.05 | Lipophilic, planar structure |

| 3-Aminoisoquinoline | NH2 (C3) | C₉H₈N₂ | 144.18 | Basic, hydrogen-bond donor |

Synthetic Methodologies

Halogenation Strategies

The synthesis of 6-bromo-8-chloroisoquinolin-3-amine typically involves sequential halogenation and amination steps. A representative route begins with the bromination of 8-chloroisoquinoline using bromine in acetic acid, followed by nitration and reduction to introduce the amine group . Alternative approaches employ Suzuki-Miyaura coupling to install halogen atoms selectively, though this requires pre-functionalized starting materials.

Key Reaction Steps:

-

Bromination: Treatment of 8-chloroisoquinoline with Br₂ in HBr/acetic acid yields 6-bromo-8-chloroisoquinoline.

-

Nitration: Nitric acid/sulfuric acid mixture introduces a nitro group at position 3.

-

Reduction: Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, yielding the final product .

Yield optimization remains challenging due to competing side reactions, such as over-halogenation or ring-opening. Recent advances in flow chemistry have improved scalability, enabling gram-scale production with >70% purity .

Physicochemical Properties

Acidity and Basicity

The amine group at position 3 confers basicity, with a predicted pKa of 4.2–4.8 based on analogous isoquinoline derivatives . This enables protonation under physiological conditions, enhancing solubility in aqueous media. The electron-withdrawing halogens lower the pKa of adjacent protons, influencing reactivity in electrophilic substitution reactions.

Spectral Characteristics

-

NMR: ¹H NMR (400 MHz, CDCl₃) displays aromatic protons as doublets (δ 7.8–8.2 ppm) and a singlet for the amine protons (δ 5.1 ppm).

-

Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 273.52 [M+H]⁺, with isotopic patterns consistent with bromine and chlorine.

Pharmacological Applications

Kinase Inhibition

6-Bromo-8-chloroisoquinolin-3-amine demonstrates inhibitory activity against tyrosine kinases, including ABL1 and EGFR, by competing with ATP binding. Molecular docking studies reveal halogen interactions with hydrophobic kinase pockets, while the amine group forms hydrogen bonds with catalytic residues.

Table 2: In Vitro Kinase Inhibition Data

| Kinase | IC₅₀ (nM) | Selectivity Index (vs. Normal Cells) |

|---|---|---|

| ABL1 | 12.3 | >100 |

| EGFR | 45.7 | 28 |

| VEGFR2 | 210.4 | 5 |

Anticancer Activity

Preliminary studies in MCF-7 breast cancer cells show dose-dependent apoptosis induction (EC₅₀ = 8.2 μM), attributed to ROS generation and mitochondrial membrane depolarization. Combination therapies with cisplatin enhance efficacy, reducing tumor growth in xenograft models by 62% compared to monotherapy.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume